4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
- This compound may have applications in various fields due to its intriguing structure.
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The tert-butyl group could undergo oxidation to form the corresponding tert-butyl carboxylic acid.
Reduction: Reduction of the carbonyl group in the benzamide could yield an amine.
Substitution: The furan-2-ylmethyl group may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: These would vary based on the reaction type.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA) or its potential as a drug lead.
Medicine: Exploring its pharmacological properties, toxicity, and therapeutic potential.
Industry: Assessing its use in materials science, catalysis, or specialty chemicals.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research is needed.
- Molecular targets and pathways remain unexplored.
Comparison with Similar Compounds
- Similar compounds with comparable structural features are rare. This uniqueness could make it valuable for specific applications.
Similar Compounds:
Properties
Molecular Formula |
C20H25NO4S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H25NO4S/c1-20(2,3)16-8-6-15(7-9-16)19(22)21(13-18-5-4-11-25-18)17-10-12-26(23,24)14-17/h4-9,11,17H,10,12-14H2,1-3H3 |
InChI Key |
GIBJCSNOHBZHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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